molecular formula C22H28BrClN2O4S B194253 Arbidol Hydrochloride CAS No. 131707-23-8

Arbidol Hydrochloride

Numéro de catalogue: B194253
Numéro CAS: 131707-23-8
Poids moléculaire: 531.9 g/mol
Clé InChI: PLWQHPWNKPKQJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arbidol Hydrochloride (umifenovir hydrochloride) is a broad-spectrum antiviral agent originally developed in Russia. It is a non-nucleoside inhibitor that blocks viral entry into host cells by interfering with membrane fusion, particularly targeting enveloped viruses like influenza A/B, respiratory syncytial virus (RSV), hepatitis C virus, and coronaviruses (SARS-CoV-2, MERS-CoV) . Approved in China in 2006 for influenza treatment, its use expanded during the COVID-19 pandemic due to its ability to inhibit SARS-CoV-2 replication and reduce inflammatory cytokine overexpression in vitro . Pharmacokinetic studies indicate rapid distribution to tissues (e.g., lungs, liver) and a half-life of ~13 hours, though achieving therapeutic plasma levels requires frequent dosing (200 mg every 8 hours) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate d'Arbidol implique plusieurs étapes clés :

Méthodes de production industrielle

La production industrielle du chlorhydrate d'Arbidol suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Le processus garantit un rendement élevé, une pureté élevée et une rentabilité tout en minimisant l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'Arbidol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires conduisant au produit final, le chlorhydrate d'Arbidol .

Applications de la recherche scientifique

Le chlorhydrate d'Arbidol a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate d'Arbidol exerce ses effets antiviraux par le biais de multiples mécanismes :

Applications De Recherche Scientifique

Antiviral Activity Against Influenza Virus

Arbidol Hydrochloride has been widely investigated for its antiviral properties against influenza viruses.

  • Mechanism of Action : Arbidol inhibits the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and replication. It also exhibits immunomodulatory effects that enhance the host's immune response against influenza infections .
  • Clinical Studies : A study involving BALB/c mice infected with H1N1 demonstrated that treatment with Arbidol significantly improved survival rates and reduced viral titers in lung tissues compared to controls. The treatment also decreased inflammatory cytokine levels, indicating its dual role in antiviral and anti-inflammatory responses .
StudyVirus TypeMethodKey Findings
H1N1In vivo (mice)Increased survival rate and reduced viral load
Seasonal InfluenzaIn vitroEffective against various strains

Efficacy Against Herpes Simplex Virus

This compound has shown promising results in combating herpes simplex virus type 2 (HSV-2).

  • In Vitro Studies : Research indicated that Arbidol demonstrated dose-dependent antiviral activity against HSV-2, particularly inhibiting the late stages of the viral replication cycle. The compound improved survival rates in HSV-2 infected mice and modulated immune responses by balancing T lymphocyte ratios .
StudyVirus TypeMethodKey Findings
HSV-2In vitro & In vivoEffective against late replication stages

Applications in COVID-19 Treatment

The role of this compound in treating COVID-19 has been a focal point of recent research.

  • Clinical Trials : A retrospective cohort study indicated that patients treated with Arbidol experienced a shorter duration of clinical recovery and hospitalization compared to those receiving standard care alone. The negative conversion rate for the virus was significantly higher in those treated with Arbidol within the first week .
  • Meta-Analysis Findings : A meta-analysis revealed that while Arbidol did not significantly outperform other antiviral treatments, it was associated with a notable reduction in hospitalization duration and improvement in negative conversion rates .
StudyConditionMethodologyKey Findings
COVID-19Clinical trialShortened recovery time; higher negative conversion rates
COVID-19Meta-analysisNo significant benefit over other antivirals but improved outcomes

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Arbidol is essential for optimizing its clinical use.

  • Metabolism : Studies have identified multiple metabolites of Arbidol in human plasma, urine, and feces, indicating extensive metabolism. The principal pathways involve cytochrome P450 enzymes, which can interact with other medications .
  • Drug Interactions : Research highlights potential interactions with various drugs, necessitating careful consideration when prescribing Arbidol alongside other therapies to avoid adverse effects or diminished efficacy .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Compound Mechanism of Action Target Viruses
Arbidol Hydrochloride Blocks viral-host membrane fusion by binding to hemagglutinin (HA) or spike proteins Influenza A/B, SARS-CoV-2, MERS-CoV, RSV, HBV
Oseltamivir Inhibits neuraminidase, preventing viral release from infected cells Influenza A/B
Interferon-α Enhances host immune response via JAK-STAT signaling; inhibits viral replication Broad-spectrum (HBV, HCV, SARS-CoV-2)
Antazoline Hydrochloride Disrupts viral entry (exact mechanism unclear) Hepatitis B Virus (HBV)

Key Findings :

  • Arbidol’s fusion inhibition provides broader antiviral coverage compared to neuraminidase inhibitors like oseltamivir, which are virus-specific .
  • Unlike interferons, which rely on immune modulation, Arbidol directly targets viral structural proteins .

Efficacy Against Coronaviruses

SARS-CoV-2 :

  • Arbidol : In a phase III trial, Arbidol + standard care (SOC) achieved a 72.6% negative PCR conversion rate within 7 days (vs. 79.8–93.8% overall), shortened hospitalization by 7.5 days, and accelerated fever resolution (3 vs. 12 days) compared to SOC alone .

MERS-CoV/SARS-CoV :

  • Arbidol inhibits replication in vitro (IC50: 4.3–10.9 μM) by blocking spike protein-mediated fusion .

Pharmacokinetics and Dosage

Parameter This compound Oseltamivir Antazoline Hydrochloride
Bioavailability ~99% (capsules/tablets) ~80% (prodrug conversion) Not established
Half-life 13–14 hours 6–10 hours Not reported
Dosing Frequency 200 mg every 8 hours 75 mg twice daily 2.9 μM (EC50 for HBV)

Limitations :

  • Arbidol requires frequent dosing due to moderate peak plasma concentrations .
  • Oseltamivir’s shorter half-life necessitates twice-daily dosing but has higher patient compliance .

Clinical Evidence :

  • In contrast, interferons are associated with systemic side effects, limiting their utility .

Formulation Stability and Excipient Compatibility

This compound :

  • Incompatible Excipients : Chitosan (polymorphic shifts at 175°C), magnesium stearate (hydrogen bonding alters crystallinity) .

Dissolution Profiles :

Formulation Stability in 0.1 M HCl Drug Released (60 min)
Arbidol + Polyvinylpyrrolidone K-30 Disintegrates in 1 min N/A
Arbidol + Chitosan >60 min ~40%
Arbidol + Magnesium Stearate >60 min ~20%

Implications : Polyvinylpyrrolidone K-30 optimizes Arbidol’s dissolution, while chitosan/magnesium stearate formulations may require stabilization .

Activité Biologique

Arbidol Hydrochloride (ARB), a broad-spectrum antiviral agent, has been extensively studied for its biological activity against various viral infections, including influenza and COVID-19. This article provides an in-depth examination of ARB's mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Arbidol exhibits multiple mechanisms that contribute to its antiviral activity:

  • Membrane Interaction : ARB interacts with viral membranes and host cell receptors, inhibiting the fusion process necessary for viral entry into cells. This mechanism is particularly effective against enveloped viruses .
  • Host-Targeting Effects : In addition to direct antiviral effects, ARB modulates host immune responses, enhancing interferon production and activating macrophages. This dual action positions ARB as both a direct-acting antiviral (DAA) and a host-targeting agent (HTA) .
  • Inflammatory Response Modulation : ARB has shown potential in reducing inflammation associated with viral infections, thereby alleviating symptoms and preventing complications .

Influenza Treatment

In clinical studies, ARB has demonstrated significant efficacy in treating influenza:

  • Study Findings : A study involving BALB/c mice infected with H1N1 showed that ARB treatment improved survival rates and reduced viral titers compared to controls .
  • Dosage : Mice were administered varying doses of ARB (45, 90, and 180 mg/kg/day), with higher doses correlating to better outcomes in terms of weight maintenance and reduced lung inflammation .

COVID-19 Treatment

Recent research has focused on ARB's role in treating COVID-19:

  • Clinical Trial Data : In a trial involving 99 patients with confirmed SARS-CoV-2 infections, those treated with ARB alongside standard care showed a significantly higher negative conversion rate within the first week (70.3% vs. 42.4% for standard care only) and shorter recovery times for symptoms such as fever .
Outcome MeasureSOC + ArbidolSOC OnlyP-value
Negative Conversion Rate (1st week)70.3% (45/64)42.4% (14/33)0.008
Median Recovery Time (days)7.012.0<0.001
Median Hospitalization Duration (days)12.520.0<0.001

Safety Profile

Arbidol is generally well-tolerated:

  • Adverse Reactions : A multicenter randomized controlled trial indicated fewer adverse reactions among patients treated with ARB compared to those receiving standard therapy .
  • Drug Interactions : Caution is advised regarding potential drug-drug interactions due to ARB's effects on metabolic enzymes like UGT1A9, which may influence the metabolism of co-administered drugs .

Case Studies

Several case studies highlight the effectiveness of ARB in real-world settings:

  • Case Study in Japan : Patients treated with ARB reported quicker symptom resolution and fewer complications from influenza compared to historical controls .
  • COVID-19 Management : In designated hospitals, clinical observations suggested that ARB not only reduced viral load but also improved overall clinical outcomes in patients with mild to moderate COVID-19 .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Arbidol Hydrochloride in pharmaceutical formulations, and how do they compare in accuracy?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for quantification due to its specificity and reproducibility. However, quantitative nuclear magnetic resonance (qNMR) has emerged as a rapid alternative, using δ = 7.88 ppm (Arbidol) and δ = 6.33 ppm (maleic acid) as reference peaks. qNMR achieves recoveries of 99.76%–101.01% with high precision, comparable to HPLC but requiring less sample preparation .

Q. How can researchers design pharmacokinetic studies for this compound in rodent models?

  • Methodological Answer : Use plasma and tissue sampling at staggered intervals post-administration. For example, in rats, blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify plasma concentrations via validated HPLC-MS methods to determine parameters like Cmax, Tmax, and AUC. Tissue distribution studies require homogenization and extraction protocols to assess drug accumulation in organs like the liver and kidneys .

Q. What in vitro and in vivo models are validated for studying Arbidol’s antiviral activity?

  • Methodological Answer :

  • In vitro: Use MDCK cells infected with influenza A (H1N1) to measure viral inhibition via cytopathic effect (CPE) reduction or hemagglutination assays. EC50 values are calculated using RT-PCR for viral load quantification .
  • In vivo: Ferret or mouse models for influenza, with endpoints including survival rate, lung viral titers, and inflammatory markers (e.g., IL-6). For HSV-2, murine vaginitis models assess viral clearance and histopathology .

Q. How do researchers evaluate Arbidol’s mechanism of action in blocking viral entry?

  • Methodological Answer : Use pseudotyped viral particles expressing envelope proteins (e.g., SARS-CoV-2 spike). Measure fusion inhibition via fluorescence-based assays (e.g., lipid mixing assays) or computational docking studies to identify interactions with viral glycoproteins like hemagglutinin or the SARS-CoV-2 spike trimer .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in metabolic activation or bioavailability. For example, in vitro EC50 values for influenza may not correlate with in vivo efficacy due to protein binding or tissue distribution. Address this by:

  • Conducting physiologically based pharmacokinetic (PBPK) modeling.
  • Validating findings with isotopic tracing (e.g., Arbidol-[d6] Hydrochloride) to track metabolite distribution .
  • Cross-referencing with clinical trial data on viral load reduction in humans .

Q. What methodologies are used to assess Arbidol’s incompatibility with pharmaceutical excipients?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) and thermogravimetric-FTIR analysis to detect physicochemical interactions. For example, DSC thermograms showing shifted melting endotherms indicate incompatibility. FTIR spectral deconvolution via chemometric factor analysis identifies specific bond disruptions (e.g., hydrogen bonding between Arbidol and lactose) .

Q. How does qNMR compare to HPLC in quantifying this compound, and when is each method preferred?

  • Methodological Answer : qNMR is advantageous for rapid, non-destructive analysis without requiring reference standards, achieving RSD < 2% for precision. However, HPLC is superior for trace impurity profiling. Use qNMR for bulk drug quantification and HPLC for stability-indicating assays or degradation product analysis .

Q. What strategies are recommended for studying Arbidol’s broad-spectrum antiviral activity against emerging viruses?

  • Methodological Answer :

  • Screen against pseudotyped viruses (e.g., Zika, SARS-CoV-2) using plaque reduction neutralization tests (PRNT).
  • Employ time-of-addition assays to pinpoint the stage of inhibition (entry vs. post-entry).
  • Validate with cryo-EM to visualize Arbidol’s interaction with viral fusion proteins .

Q. How can isotopic labeling (e.g., Arbidol-[d6]) enhance pharmacokinetic and metabolic studies?

  • Methodological Answer : Deuterated Arbidol (C22H20D6BrClN2O3S) allows precise tracking via LC-MS/MS, minimizing interference from endogenous compounds. Use it to study hepatic metabolism, renal excretion, and tissue-specific accumulation in preclinical models .

Propriétés

Numéro CAS

131707-23-8

Formule moléculaire

C22H28BrClN2O4S

Poids moléculaire

531.9 g/mol

Nom IUPAC

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2

Clé InChI

PLWQHPWNKPKQJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl

SMILES canonique

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl

Pictogrammes

Irritant

Pureté

99%

Solubilité

Soluble in DMSO, not in water

Synonymes

Arbidol Hydrochloride;  131707-23-8;  Arbidol HCl;  Umifenovir hydrochloride;  Arbidol (hydrochloride);  Umifenovir HCl

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.